Cas no 1806916-53-9 (Ethyl 2-bromo-3-(difluoromethyl)-5-methylpyridine-6-carboxylate)
Ethyl 2-bromo-3-(difluoromethyl)-5-methylpyridine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-bromo-3-(difluoromethyl)-5-methylpyridine-6-carboxylate
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- Inchi: 1S/C10H10BrF2NO2/c1-3-16-10(15)7-5(2)4-6(9(12)13)8(11)14-7/h4,9H,3H2,1-2H3
- InChI Key: KLAHHJNQSYSPNF-UHFFFAOYSA-N
- SMILES: BrC1=C(C(F)F)C=C(C)C(C(=O)OCC)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 253
- XLogP3: 3.4
- Topological Polar Surface Area: 39.2
Ethyl 2-bromo-3-(difluoromethyl)-5-methylpyridine-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029058610-250mg |
Ethyl 2-bromo-3-(difluoromethyl)-5-methylpyridine-6-carboxylate |
1806916-53-9 | 97% | 250mg |
$998.40 | 2022-03-31 | |
| Alichem | A029058610-500mg |
Ethyl 2-bromo-3-(difluoromethyl)-5-methylpyridine-6-carboxylate |
1806916-53-9 | 97% | 500mg |
$1,613.70 | 2022-03-31 | |
| Alichem | A029058610-1g |
Ethyl 2-bromo-3-(difluoromethyl)-5-methylpyridine-6-carboxylate |
1806916-53-9 | 97% | 1g |
$3,158.80 | 2022-03-31 |
Ethyl 2-bromo-3-(difluoromethyl)-5-methylpyridine-6-carboxylate Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on Ethyl 2-bromo-3-(difluoromethyl)-5-methylpyridine-6-carboxylate
Ethyl 2-bromo-3-(difluoromethyl)-5-methylpyridine-6-carboxylate: A Comprehensive Overview
Ethyl 2-bromo-3-(difluoromethyl)-5-methylpyridine-6-carboxylate, with the CAS number 1806916-53-9, is a complex organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine, difluoromethyl, and methyl groups, along with an ethyl ester functional group. Its chemical formula is C11H10BrF2NO2, and it has a molecular weight of approximately 304.18 g/mol.
The synthesis of Ethyl 2-bromo-3-(difluoromethyl)-5-methylpyridine-6-carboxylate typically involves multi-step organic reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and esterification. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production processes. For instance, researchers have explored the use of transition metal catalysts to enhance reaction yields and selectivity during the formation of the pyridine ring and its substituents.
One of the most notable applications of this compound is in the development of agrochemicals. Studies have shown that Ethyl 2-bromo-3-(difluoromethyl)-5-methylpyridine-6-carboxylate exhibits potent insecticidal activity against various agricultural pests. This is attributed to its ability to disrupt key biochemical pathways in insects, such as acetylcholinesterase inhibition. Recent field trials have demonstrated its efficacy in controlling crop-damaging insects like the cotton bollworm (Helicoverpa armigera) and the rice stem borer (Chilo suppressalis).
In addition to its pesticidal properties, this compound has also been investigated for potential applications in drug discovery. Researchers have explored its role as a lead compound in the development of anti-inflammatory and antiviral agents. For example, studies have shown that Ethyl 2-bromo-3-(difluoromethyl)-5-methylpyridine-6-carboxylate can inhibit the replication of certain viruses by targeting viral proteases. Furthermore, its anti-inflammatory effects have been linked to its ability to modulate cytokine production in immune cells.
The environmental impact of Ethyl 2-bromo-3-(difluoromethyl)-5-methylpyridine-6-carboxylate has also been a subject of recent research. Studies have focused on its biodegradability and potential toxicity to non-target organisms. Results indicate that under aerobic conditions, the compound undergoes rapid degradation via microbial action, reducing its persistence in the environment. However, further investigations are needed to assess its long-term effects on soil microbiota and aquatic ecosystems.
From a structural perspective, Ethyl 2-bromo-3-(difluoromethyl)-5-methylpyridine-6-carboxylate exhibits interesting electronic properties due to the presence of electron-withdrawing groups like bromine and difluoromethane. These groups influence the compound's reactivity in various chemical transformations. Recent computational studies have utilized density functional theory (DFT) to analyze its electronic structure and predict reactivity trends under different reaction conditions.
In terms of industrial applications, this compound serves as an intermediate in the synthesis of more complex molecules with diverse functionalities. Its versatility as a building block has made it valuable in both academic research and commercial production pipelines. For instance, it has been used as a precursor for constructing heterocyclic compounds with potential applications in optoelectronics and drug delivery systems.
The safety profile of Ethyl 2-bromo-3-(difluoromethyl)-5-methylpyridine-6-carboxylate has been thoroughly evaluated through acute and chronic toxicity studies. Results suggest that it poses minimal risk to human health when handled according to standard safety protocols. Nonetheless, proper protective equipment should be worn during handling to prevent dermal or inhalation exposure.
In conclusion, Ethyl 2-bromo-3-(difluoromethyl)-5-methylpyridine-6-carboxylate is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application development, positions it as a valuable tool for addressing challenges in agriculture, medicine, and materials science.
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